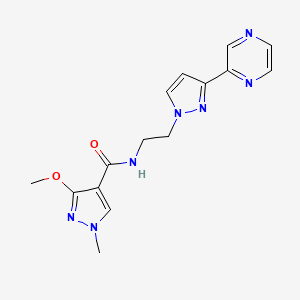

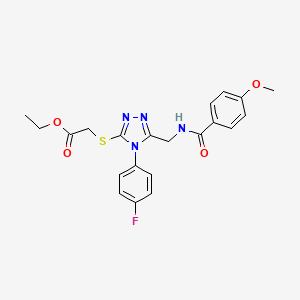

3-methoxy-1-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-methoxy-1-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide" is a complex molecule that likely contains multiple heterocyclic structures, including pyrazole and pyrazine rings, which are common in pharmaceutical chemistry for their diverse biological activities. The methoxy and carboxamide groups suggest potential for interaction with biological targets, possibly through hydrogen bonding or hydrophobic interactions.

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-step reactions, as seen in the synthesis of related compounds. For example, the synthesis of methyl 4-aminopyrrole-2-carboxylates described in Paper 1 involves a relay catalytic cascade reaction, starting from 5-methoxyisoxazoles and pyridinium ylides, using a FeCl2/Et3N binary catalytic system, followed by hydrazinolysis . Similarly, the synthesis of a PET agent in Paper 2 is a multi-step process starting from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, culminating in a complex molecule with a 1% overall chemical yield . These examples highlight the complexity and low yields that are often encountered in the synthesis of such intricate molecules.

Molecular Structure Analysis

The molecular structure of the compound would be expected to exhibit a high degree of aromaticity due to the presence of pyrazole and pyrazine rings, which can contribute to the stability and electronic properties of the molecule. The presence of substituents like methoxy and carboxamide groups can influence the electronic distribution and potentially the reactivity of the molecule. The synthesis of related compounds often leverages the reactivity of these groups, as seen in the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles, where the substituents on the pyrazole ring are varied to obtain different isomers .

Chemical Reactions Analysis

The compound's chemical reactivity would likely be influenced by the presence of the pyrazole and pyrazine rings, as well as the methoxy and carboxamide groups. These functionalities can participate in various chemical reactions, such as nucleophilic substitution, cycloadditions, or catalytic reductions, as demonstrated in the synthesis of related compounds. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates involves a domino 1,3-dipolar cycloaddition and elimination, starting from pyridine-3-nitrile oxide .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of heteroatoms and aromatic rings would likely result in a compound with moderate to high polarity, affecting its solubility in various solvents. The methoxy group could confer some lipophilicity, while the carboxamide group could enhance solubility in polar solvents due to its potential for hydrogen bonding. The synthesis and characterization of related compounds, as described in the papers, often involve the analysis of these properties to understand the compound's behavior in biological systems or during chemical reactions .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The chemical compound 3-methoxy-1-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide, due to its structural complexity, is involved in various synthetic and characterization studies aimed at exploring its potential applications in scientific research. One area of study involves the synthesis and characterization of related pyrazole and pyrazoline derivatives, which have shown potential in cytotoxic activities against cancer cells. For example, the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their subsequent evaluation for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells represent a critical step in exploring the anticancer potential of these compounds (Hassan et al., 2014).

Structural Studies

The detailed structural analysis of pyrazole derivatives, including the examination of their crystal structures and the interactions within these structures, provides insights into their chemical behavior and potential for further modification. Studies such as the characterization of N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides have revealed the geometric parameters and intermolecular interactions that could influence the biological activity of these compounds (Köysal et al., 2005).

Novel Derivatives and Their Properties

The creation of novel pyrazole derivatives and the exploration of their properties, such as thermal stability, intermolecular interactions, and electronic structures, are pivotal for the development of new therapeutic agents. The synthesis of compounds like 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide and their comprehensive characterization using various analytical techniques exemplify the efforts to understand and exploit these molecules for potential applications (Kumara et al., 2018).

Potential Applications in Cancer Research

The search for effective anticancer agents has led to the investigation of pyrazole derivatives as potential inhibitors of key biological targets. For instance, novel series of compounds have been identified as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, demonstrating the role of these compounds in probing ATM inhibition in vivo for therapeutic purposes (Degorce et al., 2016).

Eigenschaften

IUPAC Name |

3-methoxy-1-methyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N7O2/c1-21-10-11(15(20-21)24-2)14(23)18-6-8-22-7-3-12(19-22)13-9-16-4-5-17-13/h3-5,7,9-10H,6,8H2,1-2H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSLMNYLCXWVHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-1-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-methylphenyl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2502392.png)

![(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2502394.png)

![3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one](/img/no-structure.png)

![2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetohydrazide](/img/structure/B2502400.png)

![3-[(2-chlorophenyl)methyl]-4-oxo-N-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2502402.png)

![7-[1-(3,5-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2502407.png)

![(E)-3-[2-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]prop-2-enoic acid](/img/structure/B2502409.png)